molecular formula C9H6BrN3 B13914556 6-Bromo-1-methyl-1H-indazole-3-carbonitrile

6-Bromo-1-methyl-1H-indazole-3-carbonitrile

Cat. No.: B13914556
M. Wt: 236.07 g/mol
InChI Key: VPPCXQLDCBPZGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1-methyl-1H-indazole-3-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a bromine atom and a nitrile group in the structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-methyl-1H-indazole-3-carbonitrile typically involves the bromination of 1-methyl-1H-indazole-3-carbonitrile. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-methyl-1H-indazole-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) in solvents like DMF or DMSO.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation with palladium on carbon (Pd/C).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.

Major Products Formed

    Substitution: Formation of 6-substituted-1-methyl-1H-indazole-3-carbonitrile derivatives.

    Reduction: Formation of 6-bromo-1-methyl-1H-indazole-3-amine.

    Oxidation: Formation of 6-bromo-1-methyl-1H-indazole-3-carboxylic acid.

Scientific Research Applications

6-Bromo-1-methyl-1H-indazole-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial compounds.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active indazole derivatives.

    Material Science: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 6-Bromo-1-methyl-1H-indazole-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to the active site or allosteric site of the target protein. The bromine atom and nitrile group can enhance binding affinity and selectivity through halogen bonding and hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1H-indazole-3-carbonitrile: Lacks the methyl group at the 1-position.

    1-Methyl-1H-indazole-3-carbonitrile: Lacks the bromine atom at the 6-position.

    6-Bromo-1-methyl-1H-indazole-4-carbonitrile: The nitrile group is at the 4-position instead of the 3-position.

Uniqueness

6-Bromo-1-methyl-1H-indazole-3-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group at specific positions on the indazole ring. This unique substitution pattern can lead to distinct chemical reactivity and biological activity compared to other indazole derivatives.

Properties

Molecular Formula

C9H6BrN3

Molecular Weight

236.07 g/mol

IUPAC Name

6-bromo-1-methylindazole-3-carbonitrile

InChI

InChI=1S/C9H6BrN3/c1-13-9-4-6(10)2-3-7(9)8(5-11)12-13/h2-4H,1H3

InChI Key

VPPCXQLDCBPZGQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)Br)C(=N1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.